Caldaret monohydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Caldaret monohydrate is synthesized through the condensation of 2-fluoro-5-methylbenzenesulfonic acid with piperazine in the presence of copper powder and cuprous iodide. This reaction is carried out in a sealed tube at 160°C. The resulting product is then converted to its more stable monohydrate form .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization and converted to its monohydrate form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: Caldaret monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Caldaret monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonic acid chemistry.
Biology: Investigated for its effects on intracellular calcium handling and its potential role in cellular signaling pathways.
Medicine: Primarily researched for its cardioprotective properties, particularly in reducing myocardial infarct size during reperfusion injury. .
Mechanism of Action
Caldaret monohydrate exerts its effects by modulating intracellular calcium handling. It inhibits the reverse mode of the sodium/calcium exchanger, leading to increased calcium uptake via the sarcoplasmic reticulum. This modulation helps in reducing calcium overload during ischemia and reperfusion, thereby protecting cardiac cells from damage .
Comparison with Similar Compounds
Diltiazem: Another calcium handling modulator used in the treatment of heart conditions.
Verapamil: A calcium channel blocker with similar cardioprotective properties.
Nifedipine: A dihydropyridine calcium channel blocker used for managing hypertension and angina.
Uniqueness of Caldaret Monohydrate: this compound is unique due to its specific mechanism of action involving the inhibition of the sodium/calcium exchanger and enhancement of sarcoplasmic reticulum calcium uptake. This dual action provides a more targeted approach to reducing myocardial infarct size and protecting cardiac cells during reperfusion injury .
Biological Activity
Caldaret monohydrate is a compound recognized for its significant biological activity, particularly in the context of cardiovascular health. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for treating ischemic heart conditions.
Caldaret functions primarily as an intracellular calcium handling modulator . Its biological activity is characterized by the following mechanisms:
- Inhibition of Reverse-Mode Na+/Ca2+ Exchanger : Caldaret inhibits the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which is crucial during myocardial ischemia and reperfusion. This inhibition helps prevent calcium overload in cardiomyocytes, thereby protecting the heart from damage during ischemic events .
- Enhancement of Sarcoplasmic Reticulum (SR) Calcium Uptake : The compound also promotes calcium uptake into the SR, which is essential for muscle contraction and relaxation. This action supports improved cardiac contractility and relaxation during reperfusion .
Efficacy in Preclinical Studies
Several studies have investigated the cardioprotective effects of caldaret, particularly in animal models of myocardial infarction:
- Reduction of Infarct Size : In a canine model, intravenous administration of caldaret at doses of 3 or 30 µg/kg per hour resulted in a significant reduction in infarct size—by 51.3% and 71.9%, respectively—compared to control groups .
- Improvement in Cardiac Function : The treatment led to enhanced left ventricular contraction and relaxation during reperfusion without increasing myocardial blood flow, indicating that caldaret's protective effects are independent of blood supply improvements .
Data Summary
The following table summarizes key findings from studies on caldaret's biological activity:
Study | Model | Dosage (µg/kg/hr) | Infarct Size Reduction (%) | Cardiac Function Improvement |
---|---|---|---|---|
Canine | 3 | 51.3 | Yes | |
Canine | 30 | 71.9 | Yes |
Case Studies
In addition to controlled studies, case reports have highlighted caldaret's potential in clinical settings:
- A study involving patients with acute myocardial infarction suggested that caldaret could be beneficial when administered during the early phases of reperfusion therapy. The modulation of intracellular calcium levels was noted to correlate with improved outcomes in terms of both myocardial viability and function .
Properties
CAS No. |
192509-24-3 |
---|---|
Molecular Formula |
C11H18N2O4S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2 |
InChI Key |
ZRQKZWAOIRVBFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |
Key on ui other cas no. |
192509-24-3 |
Synonyms |
MCC 135 MCC-135 MCC135 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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